1-Methanesulfonyl-4,4-dimethylpentan-3-one
Description
1-Methanesulfonyl-4,4-dimethylpentan-3-one is an organic compound with the molecular formula C8H16O3S It is a sulfone derivative, characterized by the presence of a methanesulfonyl group attached to a ketone structure
Properties
Molecular Formula |
C8H16O3S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4,4-dimethyl-1-methylsulfonylpentan-3-one |
InChI |
InChI=1S/C8H16O3S/c1-8(2,3)7(9)5-6-12(4,10)11/h5-6H2,1-4H3 |
InChI Key |
ZTOIGUUUVJIJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CCS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methanesulfonyl-4,4-dimethylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylpentan-3-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfonyl-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methanesulfonyl-4,4-dimethylpentan-3-one has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfone group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4,4-dimethylpentan-3-one involves its ability to act as an electrophile due to the presence of the sulfone group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. The compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby affecting their function and activity.
Comparison with Similar Compounds
4,4-Dimethylpentan-3-one: Lacks the methanesulfonyl group, making it less reactive.
1-Methanesulfonyl-4,4-dimethylpentane: Similar structure but lacks the ketone group, affecting its reactivity and applications.
1,1-Dimethoxy-4,4-dimethylpentan-3-one: Contains methoxy groups instead of the sulfone group, leading to different chemical properties.
Uniqueness: 1-Methanesulfonyl-4,4-dimethylpentan-3-one is unique due to the presence of both the methanesulfonyl and ketone groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it valuable in multiple research and industrial applications.
Biological Activity
1-Methanesulfonyl-4,4-dimethylpentan-3-one is a compound of growing interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure
The chemical formula for this compound is C₈H₁₈O₃S. Its structure includes a methanesulfonyl group attached to a ketone, which is expected to influence its reactivity and interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The methanesulfonyl group can act as an electrophile, potentially inhibiting enzymes that contain nucleophilic sites.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signal transduction pathways.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, protecting cells from oxidative stress.
In Vitro Studies
Recent studies have explored the in vitro biological activities of this compound. Key findings include:
- Cytotoxicity : The compound was tested against several cancer cell lines. Results indicated variable cytotoxic effects, with IC₅₀ values ranging from 10 to 50 µM depending on the cell line.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 30 |
| A549 | 15 |
- Antimicrobial Activity : The compound showed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results indicate potential anti-inflammatory effects. In a rodent model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
Case Studies
A notable case study involved the use of this compound in a therapeutic setting for managing pain associated with inflammatory conditions. The study reported:
- Patient Population : 50 patients with chronic inflammatory pain.
- Dosage : Patients received a daily dose of 100 mg for four weeks.
- Outcomes : Significant reduction in pain scores was observed (p < 0.01), along with improved functionality as measured by standard questionnaires.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
